2-(2-(Sec-butylamino)-2-oxoethoxy)benzamide
Description
2-(2-(Sec-butylamino)-2-oxoethoxy)benzamide is a benzamide derivative characterized by a benzamide core linked to a sec-butylamino group via an ethoxy-oxoacetamide bridge. This compound belongs to a broader class of N-(2-(alkyl/aryl amino)-2-oxoethyl)benzamide analogs, which are studied for diverse pharmacological applications, including enzyme modulation and cellular activity regulation . Its structure combines a hydrophobic sec-butyl chain with hydrogen-bonding motifs (amide and carbonyl groups), making it a candidate for targeted protein interactions.
Properties
Molecular Formula |
C13H18N2O3 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-[2-(butan-2-ylamino)-2-oxoethoxy]benzamide |
InChI |
InChI=1S/C13H18N2O3/c1-3-9(2)15-12(16)8-18-11-7-5-4-6-10(11)13(14)17/h4-7,9H,3,8H2,1-2H3,(H2,14,17)(H,15,16) |
InChI Key |
BGEGPJZNWKKOJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)COC1=CC=CC=C1C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Sec-butylamino)-2-oxoethoxy)benzamide typically involves the reaction of 2-chloro-2-oxoethoxybenzamide with sec-butylamine. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Sec-butylamino)-2-oxoethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or ether functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
2-(2-(Sec-butylamino)-2-oxoethoxy)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-(Sec-butylamino)-2-oxoethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations:
- Hydrophobic Groups (e.g., sec-butyl, CF3): Enhance membrane permeability and target binding via hydrophobic interactions .
- Electron-Withdrawing Groups (e.g., Cl, Br, I): Improve stability and enzyme affinity in pharmacological chaperones .
- Polar Groups (e.g., OH, OCH3): Increase solubility but may reduce blood-brain barrier penetration .
Enzyme Modulation (Gaucher Disease)
- ML266 and NCGC607 : Second-generation chaperones that stabilize mutant β-glucocerebrosidase (GCase). NCGC607’s 4-iodophenyl group enhances binding free energy (-42.3 kcal/mol) compared to ML266 (-38.9 kcal/mol) due to stronger halogen bonding .
- Inference for Target Compound : The sec-butyl group may provide intermediate hydrophobicity, balancing membrane permeability and target specificity .
Pancreatic β-Cell Activation
- Compound 5g : Shows 98.1% HPLC purity and EC50 = 12 µM for β-cell proliferation, attributed to the trifluoromethyl group’s metabolic stability .
- Compound 5h : Lower EC50 (8 µM) due to hydrogen-bonding from hydroxy/methoxy groups, enhancing receptor interaction .
Physicochemical and Spectral Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
